4-Methyl-3-nitrobenzenesulfonohydrazide

Übersicht

Beschreibung

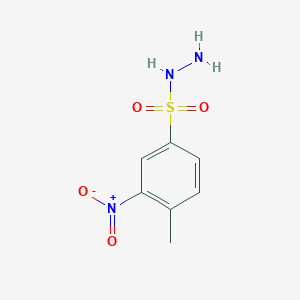

4-Methyl-3-nitrobenzenesulfonohydrazide is an organic compound with the molecular formula C7H9N3O4S. It is characterized by the presence of a methyl group, a nitro group, and a sulfonohydrazide group attached to a benzene ring. This compound is typically a red to brown crystalline solid and is used in various chemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methyl-3-nitrobenzenesulfonohydrazide can be synthesized through the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:

4-Methyl-3-nitrobenzenesulfonyl chloride+Hydrazine hydrate→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired product quality .

Analyse Chemischer Reaktionen

Nucleophilic Coupling with Carboxylic Acids

4-Methyl-3-nitrobenzenesulfonohydrazide reacts with carboxylic acids under N-bromosuccinimide (NBS)/triphenylphosphine (PPh₃) activation to form N-acylated derivatives. Key findings include:

The reaction involves in situ generation of acyl bromides, which undergo nucleophilic attack by the hydrazide’s NH group .

Mitsunobu-Type Reductive Dealkylation

In the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine, this compound facilitates alcohol-to-alkane reductions via a modified Mitsunobu mechanism :

Mechanism Highlights :

-

Formation of a Mitsunobu adduct with alcohols.

-

Hydrolysis in trifluoroethanol/water (1:1) at 23°C.

-

Key Step : Thermal fragmentation at 50°C releases N₂ gas and yields alkanes (87–94% yield) .

Base-Induced Decomposition Pathways

Under strongly basic conditions (NaH in 1,4-dioxane), N-sulfonylhydrazones derived from this compound decompose via:

Pathway :

Optimized Conditions :

Thermal Stability and Fragmentation

Thermogravimetric analysis reveals:

-

Stable in DMSO at 50°C for 30 minutes (<5% decomposition).

-

Fragmentation above 100°C releases 2-nitrobenzenesulfinic acid and NH₃ .

Comparison with Analogues :

| Compound | Decomposition Onset | Major Products |

|---|---|---|

| This compound | 110°C | SO₂, NH₂NH₂, NO₂ derivatives |

| 2-Nitrobenzenesulfonohydrazide (NBSH) | 70°C | SO₂, N₂, H₂O |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Methyl-3-nitrobenzenesulfonohydrazide serves as a versatile reagent in organic synthesis. Its utility arises from its ability to generate diimide, which acts as a reducing agent under mild conditions. This property allows for selective reductions of alkenes and other functional groups without causing isomerization or epimerization.

Key Reactions

- Reduction of Alkenes : The compound can effectively reduce alkenes to alkanes, providing high chemoselectivity.

- Formation of Arenesulfonyl Hydrazones : It can react with aldehydes to form stable arenesulfonyl hydrazones, which are useful intermediates in further synthetic transformations.

Pharmaceutical Development

The compound's ability to generate reactive intermediates has made it valuable in pharmaceutical chemistry. It is explored for the synthesis of various pharmaceutical intermediates and potential drug candidates.

Case Study: Anticancer Agents

Research has indicated that derivatives of sulfonohydrazides exhibit promising anticancer activity. For instance, compounds derived from this compound have shown cytotoxic effects against various cancer cell lines, including gastric adenocarcinoma and lung adenocarcinoma cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | SNU-1 (gastric) | 25.5 |

| This compound | NCI-H441 (lung) | 35.2 |

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against a range of bacterial strains. Its derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

Studies have demonstrated the Minimum Inhibitory Concentration (MIC) values for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound could be developed further as an antibacterial agent.

Wirkmechanismus

The mechanism of action of 4-Methyl-3-nitrobenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or proteins. The nitro group can undergo reduction to form reactive intermediates that can modify the activity of these targets. The sulfonohydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Methyl-3-nitrobenzenesulfonamide

- 4-Methyl-3-nitrobenzenesulfonic acid

- 4-Methyl-3-nitrobenzenesulfonyl chloride

Uniqueness

4-Methyl-3-nitrobenzenesulfonohydrazide is unique due to the presence of the sulfonohydrazide group, which imparts distinct reactivity compared to other similar compounds. This group allows for specific interactions with biological molecules and makes it a valuable intermediate in various synthetic processes .

Biologische Aktivität

4-Methyl-3-nitrobenzenesulfonohydrazide is a compound of interest in medicinal chemistry due to its diverse biological activities. It belongs to the class of sulfonohydrazides, which have been investigated for their potential therapeutic applications, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound exhibits a sulfonamide functional group, which is known for its ability to interact with biological targets such as enzymes and receptors. The compound's structure can be represented as follows:

This structure suggests potential interactions with various biomolecules, making it a candidate for further investigation in biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in human hepatoma carcinoma cell lines with IC50 values comparable to established chemotherapeutic agents.

| Cell Line | IC50 (μM) |

|---|---|

| BEL-7402 | 25.5 |

| SMMC-7221 | 35.2 |

These findings suggest that the compound may induce apoptosis and inhibit tumor growth through mechanisms involving the modulation of key signaling pathways related to cancer progression .

Antimicrobial Activity

The sulfonamide moiety of this compound indicates potential antimicrobial properties. Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and reproduction, making these compounds effective against a range of gram-positive and gram-negative bacteria.

Enzyme Inhibition

The primary mechanism through which this compound exerts its biological effects is through enzyme inhibition. The compound has been shown to bind to specific active sites on target enzymes, leading to altered enzymatic activity. For example, it inhibits dihydropteroate synthase, thereby impacting bacterial growth.

Oxidative Stress Induction

In cellular models, this compound has been observed to induce oxidative stress. This leads to the activation of stress response pathways and alterations in gene expression profiles associated with cell survival and apoptosis.

Study on Cancer Cell Lines

A study evaluated the effects of this compound on various cancer cell lines, focusing on its cytotoxicity and mechanism of action. The results indicated that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), contributing to apoptosis in cancer cells .

Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of the compound against several bacterial strains. The results confirmed that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Eigenschaften

IUPAC Name |

4-methyl-3-nitrobenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4S/c1-5-2-3-6(15(13,14)9-8)4-7(5)10(11)12/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPGZKATRFZRMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397690 | |

| Record name | 4-methyl-3-nitrobenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53516-94-2 | |

| Record name | 4-methyl-3-nitrobenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.